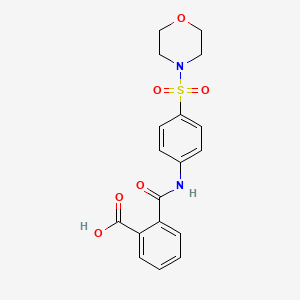

2-((4-(Morpholinosulfonyl)phenyl)carbamoyl)benzoic acid

Description

Properties

IUPAC Name |

2-[(4-morpholin-4-ylsulfonylphenyl)carbamoyl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O6S/c21-17(15-3-1-2-4-16(15)18(22)23)19-13-5-7-14(8-6-13)27(24,25)20-9-11-26-12-10-20/h1-8H,9-12H2,(H,19,21)(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJBUJPUDGQEUEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(Morpholinosulfonyl)phenyl)carbamoyl)benzoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 4-(Morpholinosulfonyl)aniline, which is then reacted with isocyanatobenzoic acid under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction parameters is crucial in industrial settings.

Chemical Reactions Analysis

Benzoic Acid Moiety

-

Esterification : Reacts with alcohols (e.g., methanol) under acid catalysis to form esters.

Example:

Applications : Prodrug development via ester derivatives . -

Decarboxylation : Occurs at elevated temperatures (>200°C), yielding CO₂ and a biphenyl derivative. Observed in thermal stability studies .

Carbamoyl Group

-

Hydrolysis : Cleavage under strong acidic/basic conditions:

Kinetics : Faster in basic media (pH >10) due to nucleophilic attack by OH⁻.

Morpholinosulfonyl Group

-

Nucleophilic Substitution : The sulfonyl group acts as a leaving site in reactions with amines or thiols:

Selectivity : Enhanced by electron-withdrawing substituents on the benzene ring .

Cross-Coupling and Modification Reactions

Recent studies highlight its utility in metal-catalyzed reactions:

Stability and Degradation Pathways

-

Photodegradation : Exposure to UV light (λ = 254 nm) induces cleavage of the sulfonyl-carbamoyl bond, forming benzoic acid and morpholine sulfonamide .

-

pH Sensitivity : Stable in neutral conditions (pH 6–8) but degrades rapidly in strongly acidic (pH <2) or basic (pH >12) environments .

Comparative Reactivity with Analogues

A structural comparison reveals distinct reactivity patterns:

Scientific Research Applications

2-((4-(Morpholinosulfonyl)phenyl)carbamoyl)benzoic acid is a chemical compound with a structure that includes a benzoic acid component linked to a morpholinosulfonyl group. It has a molecular weight of approximately 271.29 g/mol and the IUPAC name 2-morpholin-4-ylsulfonylbenzoic acid. This compound is investigated for its potential applications in medicinal chemistry due to its chemical reactivity and biological activities.

Scientific Research Applications

Enzyme Inhibition: The sulfonyl group present in this compound is a common functional group in many enzyme inhibitors. Research suggests that this compound may bind to and inhibit specific enzymes involved in various biological processes.

Interaction with Biomolecules: The carboxylic acid and amide functionalities in the molecule enable it to interact with proteins or other biomolecules. Studies explore its potential as a ligand for protein crystallization or in the development of new drugs.

Material Development: The structure of this compound suggests it can self-assemble or interact with other molecules. Research could explore its use in developing new materials with specific properties.

Medicinal Chemistry and Pharmaceuticals: this compound shows biological activity, especially in inhibiting enzymes like tyrosine kinases, which can influence signaling pathways involved in cancer progression and other diseases. Compounds with similar structures have demonstrated potential as anti-inflammatory or anticancer agents.

Interaction Studies: Interaction studies are performed to understand how this compound interacts with biological macromolecules like proteins and nucleic acids. Techniques used in these studies include:

- X-ray crystallography

- NMR spectroscopy

- Molecular docking

These studies help to understand the compound's mechanism of action and potential therapeutic uses.

Case Studies and Research Findings

While specific case studies on this compound are not detailed in the provided search results, the information suggests its potential in several key areas:

- Tyrosine Kinase Inhibition: As this compound inhibits certain enzymes like tyrosine kinases, this could affect signaling pathways involved in cancer progression and other diseases.

- Anti-inflammatory and Anticancer Applications: Research indicates that compounds with similar structures often show promise as anti-inflammatory or anticancer agents.

- PI3 Kinase Inhibition: Some morpholino compounds are known to act as PI3-kinase inhibitors, which are significant targets for cancer drug development .

Several compounds share structural similarities with this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-(Methylsulfonyl)benzoic acid | Contains a methylsulfonyl group | Anti-inflammatory properties |

| 4-(Morpholin-4-ylsulfonyl)aniline | Morpholine and aniline linkage | Tyrosine kinase inhibition |

| Benzenesulfonamide | Simple sulfonamide structure | Antimicrobial activity |

Mechanism of Action

The mechanism of action of 2-((4-(Morpholinosulfonyl)phenyl)carbamoyl)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The compound’s structural analogs differ in substituent positions, functional groups, and backbone modifications. Key comparisons include:

Table 1: Structural Comparison of Selected Analogs

Key Observations :

Physicochemical Properties

Data from related compounds provide insights into the target’s expected properties:

Table 2: Physical Properties of Analogs

*Estimated based on morpholine-containing analogs.

†Predicted due to carboxylic acid and sulfonyl groups.

Analysis :

- The target compound’s melting point is expected to align with morpholine derivatives (e.g., 2k at 237–238°C), reflecting crystalline stability from hydrogen-bonding networks .

- Solubility may be lower than compound 5o (), which has an aminoethyl group enhancing polarity .

Table 3: Activity Trends in Analogs

Key Findings :

- Isoindoline derivatives (e.g., 3a) outperform benzoic acid analogs in analgesia, suggesting that core structure (isoindoline vs. benzoic acid) significantly impacts activity .

- The morpholinosulfonyl group in the target compound may enhance binding to viral proteases or kinases, as seen in Coxsackievirus inhibitors () and kinase-targeting agents () .

Biological Activity

2-((4-(Morpholinosulfonyl)phenyl)carbamoyl)benzoic acid is a chemical compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmaceuticals. This compound features a unique structure that includes a morpholinosulfonyl group, which is often associated with enzyme inhibition, and a benzoic acid moiety, which may facilitate interactions with various biological macromolecules.

Chemical Structure and Properties

The molecular formula of this compound is C13H16N2O4S, with a molecular weight of approximately 300.35 g/mol. The compound's structure allows for multiple functional interactions, making it a candidate for further research into its biological activity.

Research indicates that compounds similar to this compound can inhibit specific enzymes involved in critical biological processes. Notably, the presence of the sulfonyl group suggests potential inhibition of tyrosine kinases, which play significant roles in signaling pathways associated with cancer progression and other diseases. This inhibition can disrupt cellular signaling, leading to decreased cell proliferation and increased apoptosis in cancer cells.

Inhibition Studies

Studies have shown that this compound exhibits significant inhibitory activity against various enzymes. For instance, its structural analogs have demonstrated anti-inflammatory and anticancer properties through enzyme inhibition mechanisms .

Table 1: Biological Activity Comparison of Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Morpholino and carbamoyl functionalities | Tyrosine kinase inhibition |

| 4-(Morpholin-4-ylsulfonyl)aniline | Morpholine and aniline linkage | Tyrosine kinase inhibition |

| 2-(Methylsulfonyl)benzoic acid | Methylsulfonyl group | Anti-inflammatory properties |

| Benzenesulfonamide | Simple sulfonamide structure | Antimicrobial activity |

Case Studies

In one study focusing on compounds with similar structures, researchers found that the introduction of sulfonamide groups significantly enhanced the potency of inhibitors targeting mitochondrial functions in cancer cells. The compound demonstrated an IC50 value indicating effective inhibition at low concentrations, suggesting its potential as a therapeutic agent against cancers reliant on aerobic metabolism .

Another investigation into the interaction of this compound with biological macromolecules revealed its ability to bind effectively to proteins involved in critical signaling pathways. This binding could lead to alterations in protein function, further validating its role as a potential therapeutic agent.

Future Directions

The unique structure of this compound positions it as a promising candidate for drug development targeting specific biological pathways associated with disease progression. Future research should focus on:

- In vivo studies : To assess the efficacy and safety profile of this compound in living organisms.

- Mechanistic studies : To elucidate the precise molecular interactions and pathways influenced by this compound.

- Structure-activity relationship (SAR) : To optimize the chemical structure for improved potency and selectivity against targeted enzymes.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-((4-(Morpholinosulfonyl)phenyl)carbamoyl)benzoic acid, and how can intermediates be characterized?

- Methodological Answer : The synthesis typically involves sulfonylation of morpholine followed by carbamoylation of the benzoic acid derivative. Key steps include:

- Sulfonylation : Reacting 4-aminobenzenesulfonyl chloride with morpholine under anhydrous conditions (e.g., DCM, 0–5°C) to form the sulfonamide intermediate.

- Carbamoylation : Coupling the sulfonamide intermediate with 2-carboxybenzoyl chloride using a coupling agent like EDC/HOBt in DMF.

- Characterization : Validate intermediates via -NMR (to confirm sulfonyl and carbamoyl groups) and HPLC-MS (purity >95%) .

Q. How should researchers assess the stability of this compound under varying storage conditions?

- Methodological Answer : Stability studies should be conducted under inert atmospheres (N or Ar) at room temperature and 4°C. Use accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with LC-MS monitoring. Key degradation products (e.g., hydrolysis of the carbamoyl group) should be quantified to establish shelf-life guidelines .

Q. What analytical techniques are critical for confirming the molecular structure of this compound?

- Methodological Answer : Combine spectroscopic methods:

- FT-IR : Identify sulfonyl (S=O, ~1350–1160 cm) and carbamoyl (N–H, ~3300 cm) stretches.

- -NMR : Verify benzoic acid (δ ~170 ppm) and morpholine ring carbons (δ ~45–65 ppm).

- X-ray Crystallography : Resolve spatial conformation, particularly the orientation of the sulfonyl and carbamoyl groups .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reaction pathways for this compound?

- Methodological Answer : Employ quantum chemical calculations (e.g., DFT) to model reaction energetics and transition states. For example:

- Reaction Path Search : Use software like GRRM to identify low-energy pathways for sulfonylation and carbamoylation.

- Solvent Effects : Simulate solvent interactions (e.g., DMF vs. THF) using COSMO-RS to predict reaction yields.

- Machine Learning : Train models on existing reaction data to predict optimal catalysts (e.g., Pd/C vs. CuI) .

Q. What strategies resolve contradictions in spectral data or biological activity reports for this compound?

- Methodological Answer : Address discrepancies through:

- Batch Reproducibility : Compare multiple synthesis batches using LC-MS and -NMR to rule out impurities.

- Biological Assay Validation : Replicate enzyme inhibition assays (e.g., COX-2) under standardized conditions (pH 7.4, 37°C) with positive/negative controls.

- Meta-Analysis : Cross-reference PubChem, NIST, and ChemSpider data to identify outliers in reported melting points or bioactivity .

Q. How can structure-activity relationship (SAR) studies be designed to explore modifications of this compound?

- Methodological Answer : Systematic SAR involves:

- Core Modifications : Replace the morpholine sulfonyl group with piperazine or thiomorpholine derivatives.

- Functional Group Scanning : Introduce electron-withdrawing groups (e.g., –NO) at the benzoic acid para-position to assess solubility changes.

- In Silico Docking : Use AutoDock Vina to predict binding affinities for target proteins (e.g., kinases) before synthesizing analogs .

Q. What experimental designs are recommended for studying the compound’s pharmacokinetics in preclinical models?

- Methodological Answer : Use a tiered approach:

- In Vitro ADME : Assess metabolic stability in liver microsomes (human/rat) and permeability via Caco-2 assays.

- In Vivo PK : Administer IV/PO doses in rodents; collect plasma at 0.5, 1, 2, 4, 8, 24h. Analyze using UPLC-MS/MS to calculate , , and bioavailability.

- Tissue Distribution : Radiolabel the compound (e.g., ) to track accumulation in organs .

Data Analysis and Validation

Q. How should researchers validate purity and quantify impurities in bulk batches?

- Methodological Answer : Follow pharmacopeial guidelines (USP/EP):

- HPLC-DAD : Use a C18 column (gradient: 10–90% MeCN in 0.1% formic acid) with UV detection at 254 nm.

- LC-HRMS : Identify impurities via exact mass (e.g., m/z 271.29 ± 0.05 for the parent ion).

- Limit Tests : Set thresholds for sulfonic acid byproducts (<0.1% w/w) using ion chromatography .

Q. What statistical approaches are suitable for analyzing dose-response data in biological assays?

- Methodological Answer : Apply nonlinear regression models:

- Four-Parameter Logistic (4PL) Curve : Fit IC values using GraphPad Prism.

- Bootstrap Analysis : Calculate 95% confidence intervals for EC to assess reproducibility.

- ANOVA : Compare treatment groups (e.g., compound vs. reference inhibitors) with post-hoc Tukey tests .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.